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N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

For medicinal chemistry programs targeting c-Met kinase or mGluR2 PAMs, sourcing a high-fidelity advanced intermediate is critical. N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline directly addresses the challenge of scaffold validation. Its unique 4-(dimethylamino)phenyl group (σp = -0.83) is essential for hinge-binding potency, and replacing it with a methoxy or phenyl analog can abolish target engagement. - Directly enables SAR exploration and late-stage diversification for CNS-penetrant drug candidates (cLogP ~2.8). - Supplied with a verified GC-MS spectrum (Exact Mass: 283.106925 g/mol) for immediate use as a reference standard in method validation. - Available as a custom-synthesized research chemical, ensuring batch-to-batch consistency for your critical development workflows.

Molecular Formula C14H13N5O2
Molecular Weight 283.29 g/mol
CAS No. 88974-91-8
Cat. No. B15216061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline
CAS88974-91-8
Molecular FormulaC14H13N5O2
Molecular Weight283.29 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=NN=C3N2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C14H13N5O2/c1-17(2)11-5-3-10(4-6-11)14-16-15-13-9-12(19(20)21)7-8-18(13)14/h3-9H,1-2H3
InChIKeyJXSSRPJHPFOSKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline: Overview


N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyridine class. Its molecular formula is C14H13N5O2 (MW: 283.29 g/mol) [1]. The compound features a 7-nitro-substituted triazolopyridine core linked to a 4-(N,N-dimethylamino)phenyl ring at the 3-position . This class of compounds is widely explored in medicinal chemistry for kinase inhibition, particularly as c-Met inhibitors and mGluR2 positive allosteric modulators [2].

Kinase inhibitor SAR building block (c-Met / mGluR2 PAM)
7-Nitro handle for late-stage diversification (SNAr / reduction chemistry)
GC-MS verified identity for analytical reference standard use

Why Generic Substitution Fails


Triazolo[4,3-a]pyridine derivatives exhibit highly structure-dependent biological activity due to subtle electronic and steric variations at the 3-aryl and 7-positions [1]. Replacement of the 4-(dimethylamino)phenyl group with a 4-methoxyphenyl (CAS 88974-90-7) or unsubstituted phenyl ring dramatically alters the electron-donating capacity, basicity (pKa of the aniline nitrogen), and hydrogen-bond acceptor/donor profile, which directly impacts target engagement in MET kinase and mGluR2 PAM pharmacophores [2]. The 7-nitro group is a strong electron-withdrawing substituent that polarizes the triazolopyridine core; its reduction or replacement with hydrogen abolishes the electronic character essential for specific interactions with the kinase hinge region [3]. Consequently, generic substitution without quantitative structure-activity relationship (SAR) validation introduces unacceptable risk of potency loss or off-target effects.

This Compound
Common Analogs
Interchangeability Risk
4-(N,N-dimethylamino)phenyl (strong donor)
4-methoxyphenyl or unsubstituted phenyl
Electron-donating profile may shift hydrogen-bond interactions and target engagement
7-NO₂ present (synthetic handle)
7-H or 7-aryl derivatives without nitro
Loss of SNAr reactivity and downstream functionalization pathways; SAR not transferable
GC-MS spectral identity verified
Uncharacterized or non-database analogs
Analytical confirmation may be compromised; substitution without spectral match introduces identity risk

Quantitative Differentiation Evidence


Electronic Donor Strength Comparison

The Hammett substituent constant (σp) for the para-N(CH3)2 group is -0.83, compared to -0.27 for the para-OCH3 group [1]. This indicates that N,N-dimethylamino is a far stronger electron-donating group, leading to an ~3.1-fold greater resonance effect. In the context of triazolopyridine c-Met inhibitors, this enhanced electron density on the pendant phenyl ring increases the basicity of the aniline nitrogen, potentially strengthening hydrogen-bond interactions with the kinase hinge region [2].

Donor Strength
Cross-study comparable
Target σp = -0.83 (N,N-dimethylamino)
Comparator σp = -0.27 (4-MeO)
Δ = -0.56; ~3.1× stronger donation
Supports SAR differentiation for kinase inhibitor design
Hammett σp from literature compilation
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

7-Nitro Substituent Effect on Core Reactivity

The 7-nitro group introduces a strong electron-withdrawing effect (σm = 0.71) that deactivates the pyridine ring toward electrophilic substitution and polarizes the triazole ring. This polarization enhances the electrophilic character at the C-3 position, facilitating nucleophilic aromatic substitution (SNAr) reactions compared to the 7-unsubstituted analog [1]. In mGluR2 PAM series, the 7-substituent was shown to be critical for allosteric modulation: 7-aryl analogs exhibited EC50 values ranging from 100 to >10,000 nM depending on substituent electronics [2].

7-Nitro Reactivity
Class-level inference
7-NO₂ (σm = 0.71) enables SNAr and reduction pathways
7-H analog lacks this synthetic versatility
Synthetic handle for diversification
>100-fold activity modulation reported in related mGluR2 PAM series
Synthetic Chemistry Nitro Reduction Triazolopyridine Functionalization

Molecular Identity by GC-MS Spectral Database

The compound's mass spectrum (GC-MS) has been deposited in the SpectraBase spectral database (Spectrum ID: EjOk3YHwhEV), providing a unique fragmentation fingerprint for identity confirmation [1]. The exact mass is 283.106925 g/mol, with a SPLASH identifier (splash10-001j-1930000000-d3904cdb9f75f6c2331c) that enables cross-laboratory spectral matching and distinguishes it from isomers or degradation products [1].

Spectral Identity
Supporting evidence
Unique GC-MS spectrum (SpectraBase ID: EjOk3YHwhEV)
SPLASH: splash10-001j-1930000000-d3904cdb9f75f6c2331c
Supports independent analytical verification
Exact mass 283.106925 g/mol
Analytical Chemistry Quality Control Compound Authentication

Predicted Lipophilicity for BBB Penetration

Calculated LogP (cLogP) values indicate that the N,N-dimethylamino derivative is more lipophilic than the corresponding 4-methoxy analog. Using the consensus model from SwissADME, the target compound has a cLogP of approximately 2.8, whereas the 4-methoxy comparator (CAS 88974-90-7) has a cLogP of approximately 2.1 [1]. This difference of ~0.7 log units translates to a roughly 5-fold higher octanol-water partition coefficient, which may improve passive membrane permeability and CNS penetration potential [2].

Lipophilicity (cLogP)
Cross-study comparable
Target cLogP ≈ 2.8 (N,N-dimethylamino)
Comparator cLogP ≈ 2.1 (4-MeO)
Δ ≈ +0.7 (~5-fold higher partition coefficient)
May support CNS penetration potential
SwissADME consensus prediction; research context
Physicochemical Properties Drug Design CNS Drug Discovery

Recommended Application Scenarios


c-Met Kinase Inhibitor Lead Optimization

The compound serves as an advanced intermediate in the synthesis of triazolopyridine-based c-Met inhibitors, where the 7-nitro group serves as a precursor for further functionalization (e.g., reduction to 7-amino, followed by acylation or sulfonylation) and the 4-dimethylaminoaniline moiety engages the kinase hinge region [1]. The strong electron-donating character of the dimethylamino group (σp = -0.83) differentiates it from methoxy or hydrogen-substituted analogs, making it the preferred scaffold for SAR exploration targeting hinge-binding potency enhancement [2].

Analytical Reference Standard for Method Development

The availability of a verified GC-MS spectrum (SpectraBase ID: EjOk3YHwhEV) with exact mass (283.106925 g/mol) and unique SPLASH identifier enables the compound's use as a reference standard for HPLC, GC-MS, or NMR method validation [3]. This ensures accurate identification and quantification during process development and quality control of triazolopyridine-based drug candidates.

CNS-Targeted mGluR2 PAM Research Building Block

With a predicted cLogP of approximately 2.8, the compound offers a 5-fold higher lipophilicity compared to the 4-methoxy analog (cLogP ≈ 2.1), favoring passive BBB penetration [4]. In mGluR2 PAM programs where CNS exposure is required, the 7-nitro substituent provides a synthetic handle for late-stage diversification while the 3-(4-dimethylamino)phenyl group maintains favorable physicochemical properties for CNS drug design [5].

Application
Selection Property
Validation Focus
c-Met kinase inhibitor lead optimization
Strong electron-donating scaffold; 7-nitro synthetic handle
Kinase inhibition SAR review; hinge-region interaction analysis
Analytical reference standard for method development
Verified GC-MS spectrum and SPLASH identifier
Identity confirmation; LC/GC-MS method validation review
CNS-targeted mGluR2 PAM research building block
Higher lipophilicity (cLogP ~2.8) relative to methoxy analogs
CNS exposure model interpretation; allosteric modulation review
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